molecular formula C7H16NO3P B1657954 Diethyl(2-methylaziridin-1-yl)phosphonate CAS No. 5890-78-8

Diethyl(2-methylaziridin-1-yl)phosphonate

Cat. No.: B1657954
CAS No.: 5890-78-8
M. Wt: 193.18 g/mol
InChI Key: OJIVQDIJUPTQTI-UHFFFAOYSA-N
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Description

Diethyl(2-methylaziridin-1-yl)phosphonate is a useful research compound. Its molecular formula is C7H16NO3P and its molecular weight is 193.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5890-78-8

Molecular Formula

C7H16NO3P

Molecular Weight

193.18 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methylaziridine

InChI

InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3

InChI Key

OJIVQDIJUPTQTI-UHFFFAOYSA-N

SMILES

CCOP(=O)(N1CC1C)OCC

Canonical SMILES

CCOP(=O)(N1CC1C)OCC

Key on ui other cas no.

5890-78-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12 L 4-neck flask fitted with an overhead mechanical stirrer, temperature probe and 1 L pressure equalizing addition funnel was charged with 2-methylaziridine (300 g, 5.25 mol purchased from Menadiona SL of Barcelona, Spain), triethylamine (880 mL, 6.3 mol) and dichloromethane (3.0 L). The stirred solution was cooled to 5° C. and diethoxyphosphoryl chloride (804 mL, 5.51 mol) was added over 2.5 hours while maintain the internal temperature below 15° C. The reaction was then stirred for 18 hours, at which point the reaction was complete reaction was complete by TLC analysis (silica gel plate, 93:6:1 dichloromethane/MeOH/NH4OH and 6/3/1 CHCl3/MeOH/NH4OH; KMnO4 stain). Water (3 L) was charged and the biphasic mixture was stirred for 20 minutes. The layers were separated and the organic layer was concentrated under reduced pressure. The remaining yellow oil was clarified by filtration. The filtrate (1028 g) was purified by short path vacuum distillation at 66-67° C., 1.0 mm Hg. to afford 2a as a colorless liquid (864.8 g, 85% yield, 99.0% GC purity). 1H NMR (300 MHz, CDCl3) δ 4.15 (dq, J=8.0, 7.1 Hz, 4H), 2.64-2.45 (m, 1H), 2.33 (ddd, J=17.9, 5.9, 1.3 Hz, 1H), 1.91-1.81 (m, 1H), 1.34 (dt, J=7.1, 0.9 Hz, 6H), 1.28 (dd, J=5.4, 1.4 Hz, 3H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
804 mL
Type
reactant
Reaction Step Two
Name
dichloromethane MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CHCl3 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Name
Yield
85%

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